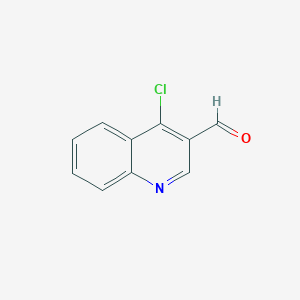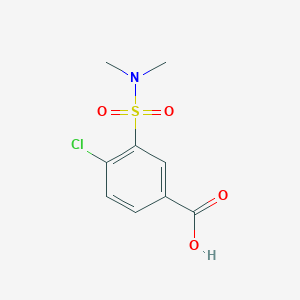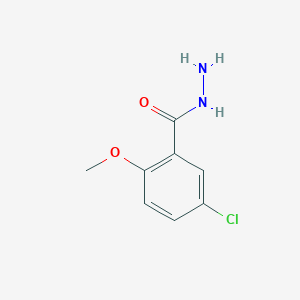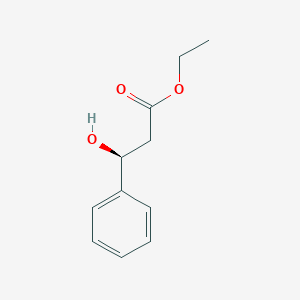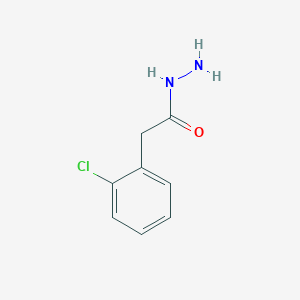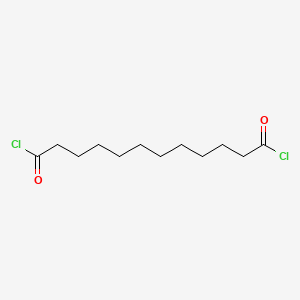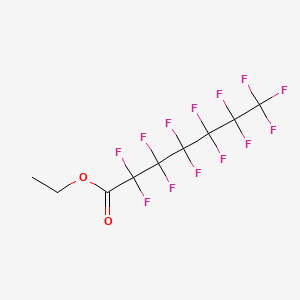
1,8-Diiodoperfluorooctane
Overview
Description
1,8-Diiodoperfluorooctane is a halogenated hydrocarbon with the molecular formula C8F16I2. It is characterized by the presence of two iodine atoms and sixteen fluorine atoms attached to an octane backbone. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
1,8-Diiodoperfluorooctane can be synthesized through several methods. One common synthetic route involves the iodination of perfluorooctane. This process typically requires the use of iodine and a suitable solvent, such as chloroform or methanol, under controlled conditions . Industrial production methods may involve more complex procedures to ensure high purity and yield, often utilizing advanced techniques and equipment .
Chemical Reactions Analysis
1,8-Diiodoperfluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated products.
Halogen Bonding: This compound is known to form halogen bonds, which are non-covalent interactions between the iodine atoms and electron donors.
Scientific Research Applications
1,8-Diiodoperfluorooctane has a wide range of applications in scientific research:
Organic Photovoltaics: It is used as a high boiling point solvent additive to control the morphology of bulk-heterojunction organic photovoltaic films, improving their efficiency.
Organic Light-Emitting Diodes (OLEDs): The compound is employed in the crosslinking of amino-functionalized polyfluorene, enhancing the performance and lifetime of OLEDs.
Polymer Solar Cells: It improves the morphology and performance of nonfullerene polymer solar cells by enhancing carrier transport.
Mechanism of Action
The primary mechanism of action of 1,8-Diiodoperfluorooctane involves halogen bonding. The iodine atoms in the compound act as electron acceptors, forming non-covalent interactions with electron donors. This mechanism is crucial in the formation of supramolecular structures and the stabilization of various materials . The compound’s unique ability to form halogen bonds makes it valuable in designing functional materials and devices .
Comparison with Similar Compounds
1,8-Diiodoperfluorooctane can be compared with other halogenated perfluoroalkanes, such as:
1,8-Diiodoperfluorodecane: Similar in structure but with a longer carbon chain, leading to different physical properties and applications.
1,8-Diiodoperfluorohexane: With a shorter carbon chain, this compound exhibits different reactivity and uses in scientific research.
The uniqueness of this compound lies in its specific chain length and the presence of iodine atoms, which confer distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQTCUHAMDAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335975 | |
| Record name | 1,8-Diiodoperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-70-6 | |
| Record name | 1,8-Diiodoperfluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diiodoperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diiodoperfluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B1363040.png)
